Metabolic Stability Advantage: Aminocyclopentane vs. Pyrrolidine Scaffold in PrCP Inhibitors
In a direct scaffold-hop study, replacing the tert-butyl pyrrolidine core of a lead prolylcarboxypeptidase (PrCP) inhibitor with an aminocyclopentane scaffold eliminated metabolic liabilities while preserving target potency [1]. The aminocyclopentane series retained sub-nanomolar in vitro IC₅₀ values, with the most potent compound achieving an IC₅₀ of 0.4 nM, and exhibited minimal activity shifts in pure plasma compared to the pyrrolidine progenitor [1]. Complete ex vivo plasma target engagement was sustained at the 20 h time point following oral dosing in mice, a pharmacokinetic profile unattainable with the original pyrrolidine-based lead [1].
| Evidence Dimension | Metabolic stability and pharmacokinetic durability measured by ex vivo plasma target engagement at 20 h post-dose |
|---|---|
| Target Compound Data | IC₅₀ = 0.4 nM (PrCP); complete ex vivo plasma target engagement at 20 h; minimal activity shift in pure plasma |
| Comparator Or Baseline | Tert-butyl pyrrolidine-based lead: metabolic liabilities precluded sustained in vivo target engagement |
| Quantified Difference | Aminocyclopentane scaffold achieved complete 20 h plasma target engagement vs. pyrrolidine lead which failed to sustain target coverage; IC₅₀ shift in plasma was minimal (no numerical shift reported) vs. significant shift for pyrrolidine |
| Conditions | Recombinant human PrCP enzyme assay; mouse plasma ex vivo; p.o. dosing in mouse |
Why This Matters
For procurement decisions in metabolic disease or cardiovascular drug discovery programs, the aminocyclopentane scaffold provides a validated path to overcoming pyrrolidine-associated metabolic instability without sacrificing sub-nanomolar target engagement.
- [1] Graham TH, Liu W, Verras A, et al. A new class of prolylcarboxypeptidase inhibitors, part 2: the aminocyclopentanes. Bioorg Med Chem Lett. 2012;22(8):2818-2822. PMID: 22444685. View Source
